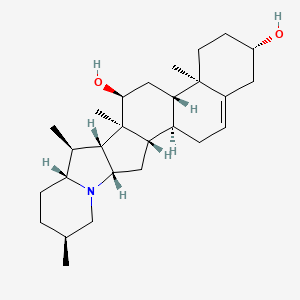
Rubijervine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rubijervine is a naturally occurring steroidal alkaloid found in various species of the Veratrum genus, particularly Veratrum album and Veratrum viride . It has the molecular formula C₂₇H₄₃NO₂ and a molecular weight of 413.65 g/mol . This compound is known for its biological activities, including its potential toxicity and ability to inhibit sodium channels .
准备方法
Rubijervine can be isolated from Veratrum species through extraction and purification processes. The compound crystallizes from ethanol as colorless rods and can be further purified by recrystallization . Industrial production methods involve the fermentation of this compound using microorganisms such as Cunninghamella echinulata, which can metabolize the compound to produce new metabolites .
化学反应分析
Rubijervine undergoes various chemical reactions typical of steroidal alkaloids. Some of the key reactions include:
科学研究应用
Rubijervine has been studied for its various biological activities and potential therapeutic applications. Some of its scientific research applications include:
作用机制
Rubijervine exerts its effects primarily by inhibiting sodium channels, particularly the Naᵥ1.5 channel, which plays a crucial role in cardiac physiological functions . This inhibition can lead to cardiovascular toxicity, including bradycardia, hypotension, and cardiac arrhythmias . The compound’s mechanism of action involves binding to the sodium channels and blocking the flow of sodium ions, thereby disrupting normal cardiac function .
相似化合物的比较
Rubijervine is structurally similar to other steroidal alkaloids such as isothis compound and solanidine . These compounds share a common steroidal skeleton with a nitrogen atom incorporated into the molecule. this compound is unique in its strong ability to inhibit the Naᵥ1.5 sodium channel, making it particularly potent in affecting cardiac functions . Other similar compounds include solanoside A and solanoside B, which are glycosides of this compound .
属性
CAS 编号 |
79-58-3 |
|---|---|
分子式 |
C27H43NO2 |
分子量 |
413.6 g/mol |
IUPAC 名称 |
(1S,2R,7S,10R,11S,13S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-ene-7,13-diol |
InChI |
InChI=1S/C27H43NO2/c1-15-5-8-22-16(2)25-23(28(22)14-15)12-21-19-7-6-17-11-18(29)9-10-26(17,3)20(19)13-24(30)27(21,25)4/h6,15-16,18-25,29-30H,5,7-14H2,1-4H3/t15-,16+,18-,19+,20-,21-,22+,23-,24-,25-,26-,27+/m0/s1 |
InChI 键 |
AANKDJLVHZQCFG-KVHNBARJSA-N |
手性 SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3([C@H](C[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)O)C)C |
规范 SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(C(CC5C4CC=C6C5(CCC(C6)O)C)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


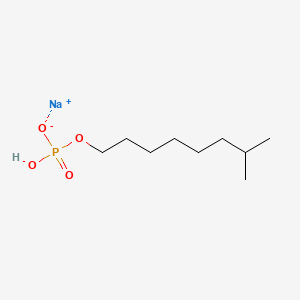


![1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester](/img/structure/B13786455.png)
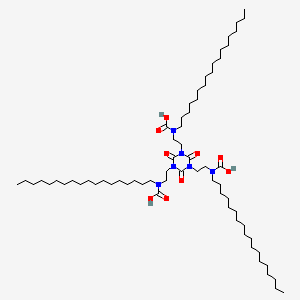
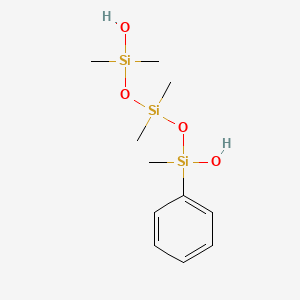
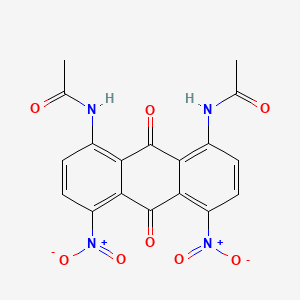
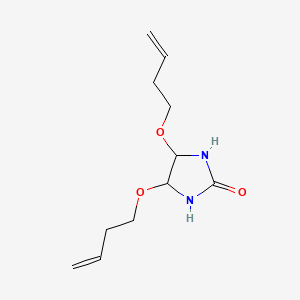
![2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate](/img/structure/B13786488.png)
![N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride](/img/structure/B13786491.png)
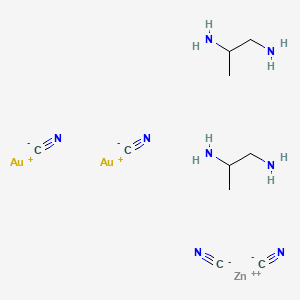
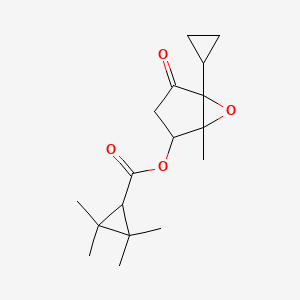
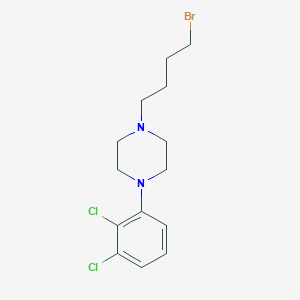
![2-[2-(3,5-Diphenyl-1H-pyrazol-1-YL)vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13786510.png)
